Crystal Structure Differentiation: Triclinic P-1 vs. Orthorhombic P2₁2₁2₁ of the 3,5-Dimethoxy Analog
The target compound (6) adopts a triclinic P-1 crystal system, whereas the structurally closest analog in the series, (4Z)-4-(3,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (5), crystallizes in an orthorhombic P2₁2₁2₁ space group [1]. This fundamental difference in crystal symmetry—driven solely by the presence of the additional 3,4,5-trimethoxy vs. 3,5-dimethoxy substitution—produces a unit cell volume of 827.16(5) ų (Z=2) for the target versus 1527.64(14) ų (Z=4) for the comparator, and a superior refinement R-factor of 0.0433 compared to 0.0547 [1].
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Triclinic, P-1, a=7.3814(3) Å, b=8.1446(3) Å, c=13.9845(5) Å, α=86.918(3)°, β=83.314(2)°, γ=82.462(3)°, V=827.16(5) ų, Z=2, R=0.0433 |
| Comparator Or Baseline | Compound 5: (4Z)-4-(3,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, orthorhombic, P2₁2₁2₁, a=5.6793(3) Å, b=15.2038(7) Å, c=17.6919(10) Å, V=1527.64(14) ų, Z=4, R=0.0547 |
| Quantified Difference | Different space group (P-1 vs. P2₁2₁2₁); ~45.8% smaller unit cell volume per asymmetric unit (413.58 ų vs. 381.91 ų); lower R-factor (0.0433 vs. 0.0547, Δ=0.0114) |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, T=293 K (compound 5) and T=273 K (compound 6) |
Why This Matters
Procurement teams must recognize that the target compound's triclinic crystal form is unique and cannot be duplicated by the dimethoxy analog; batch-to-batch crystallinity and polymorphic identity are critical for downstream formulation and regulatory acceptance.
- [1] Parveen, M., Ali, A., Ahmed, S., Malla, A. M., Alam, M., Pereira Silva, P. S., Ramos Silva, M., & Lee, D. U. (2013). Synthesis, bioassay, crystal structure and ab initio studies of Erlenmeyer azlactones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 538–545. View Source
